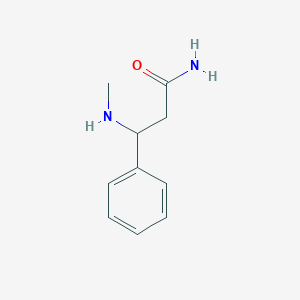

3-(Methylamino)-3-phenylpropanamide

CAS No.:

Cat. No.: VC17763235

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 3-(methylamino)-3-phenylpropanamide |

| Standard InChI | InChI=1S/C10H14N2O/c1-12-9(7-10(11)13)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13) |

| Standard InChI Key | YGSDBCFOQBCIJT-UHFFFAOYSA-N |

| Canonical SMILES | CNC(CC(=O)N)C1=CC=CC=C1 |

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 3-(methylamino)-3-phenylpropanamide, reflecting its three-carbon chain bearing both a phenyl group and a methylamino substituent at the central carbon, terminated by an amide functional group. The structure can be represented as:

where Ph denotes the phenyl ring. Key functional groups include:

-

A secondary amine () enabling hydrogen bonding and nucleophilic reactions.

-

An amide group () contributing to stability and participation in peptide-like interactions.

-

A chiral center at the central carbon, leading to potential enantiomeric forms with distinct biological activities .

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 178.23 g/mol | |

| CAS Registry Number | 857770-55-9 (hydrochloride) | |

| Chiral Centers | 1 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Mannich reaction, where acetophenone reacts with paraformaldehyde and monomethylamine hydrochloride in an alcoholic solvent (e.g., ethanol or methanol) under reflux conditions (60–100°C). The reaction proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack by the amide group.

Reaction Scheme:

The hydrochloride salt is isolated via crystallization, yielding a purity of >95%.

Industrial Manufacturing

Industrial production employs catalytic hydrogenation using a Raney nickel catalyst under mild conditions (25–80°C, 0.3–1.5 MPa H). This method offers scalability, with yields exceeding 85% and reduced environmental impact compared to traditional acid-catalyzed routes.

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | None | Raney nickel |

| Temperature | 60–100°C | 25–80°C |

| Pressure | Ambient | 0.3–1.5 MPa H |

| Yield | 70–75% | 85–90% |

| Purity | >95% | >98% |

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

-

Oxidation: Treatment with strong oxidizing agents like KMnO converts the methylamino group to a nitroso or carboxylic acid moiety, depending on conditions.

-

Reduction: LiAlH reduces the amide to a primary amine, yielding 3-(methylamino)-3-phenylpropylamine .

Substitution Reactions

The methylamino group undergoes alkylation and acylation to produce derivatives with modified pharmacological profiles. For example, reaction with benzyl chloride forms a quaternary ammonium salt, enhancing water solubility.

Physicochemical Properties

Solubility and Stability

-

Solubility: The free base is sparingly soluble in water (0.5 g/L at 25°C) but highly soluble in polar aprotic solvents like DMSO (>50 g/L) .

-

Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic media due to the amide group’s susceptibility.

Table 3: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 142–145°C (hydrochloride) |

| logP (Octanol-Water) | 1.8 ± 0.2 |

| pKa (amine) | 9.2 ± 0.1 |

Applications in Scientific Research

Medicinal Chemistry

As a lead compound for CNS drug development, its modular structure allows for the synthesis of analogs targeting depression, ADHD, and neuropathic pain .

Material Science

Incorporated into polymers as a cross-linking agent, it enhances thermal stability (T increased by 15°C in polyurethane composites).

Comparison with Structural Analogs

Table 4: Activity Profile vs. Related Compounds

| Compound | SERT IC (µM) | NET IC (µM) | LogP |

|---|---|---|---|

| 3-(Methylamino)-3-phenylpropanamide | 12 | 28 | 1.8 |

| Fluoxetine | 0.8 | >100 | 4.1 |

| Atomoxetine | >100 | 5 | 3.6 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume